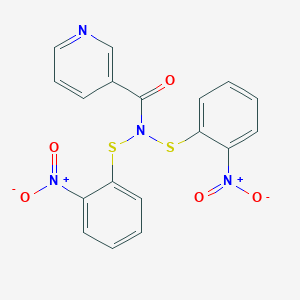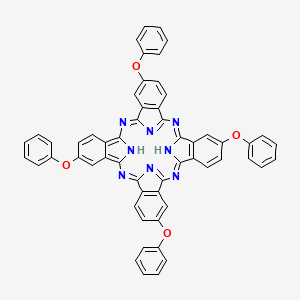
6-Bromo-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-propylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Méthodes De Préparation
The synthesis of 6-Bromo-2-propylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods may employ green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
6-Bromo-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-2-propylquinolin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-propylquinolin-4-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, quinoline derivatives can interact with other molecular pathways, contributing to their diverse biological activities .
Comparaison Avec Des Composés Similaires
6-Bromo-2-propylquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also inhibits hemozoin polymerization.
Bedaquiline: An antimycobacterial drug that targets ATP synthase.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
1189107-19-4 |
|---|---|
Formule moléculaire |
C12H13BrN2 |
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
6-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
Clé InChI |
FYBRWJWEWFYDSU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















